1-Heptyne, 7-fluoro-
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Overview
Description
1-Heptyne, 7-fluoro- is an organic compound with the molecular formula C₇H₁₁F. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of a fluorine atom at the seventh position adds unique properties to this compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyne, 7-fluoro- can be synthesized through various organic synthesis techniques. One common method involves the reaction of a hexyl halide with sodium acetylide, producing the desired alkyne . This reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1-Heptyne, 7-fluoro- often involves large-scale organic synthesis techniques. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyne, 7-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium amide (NaNH₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes.
Scientific Research Applications
1-Heptyne, 7-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 1-Heptyne, 7-fluoro- involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and its ability to form stable intermediates. The carbon-carbon triple bond allows for the formation of reactive intermediates, which can participate in various chemical reactions .
Comparison with Similar Compounds
1-Heptyne: A similar compound without the fluorine atom, used in similar applications but with different reactivity.
2-Heptyne: An isomer of 1-Heptyne with the triple bond at a different position, leading to different chemical properties.
3-Heptyne: Another isomer with unique properties due to the position of the triple bond.
Uniqueness: 1-Heptyne, 7-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where fluorinated compounds are desired .
Properties
CAS No. |
353-15-1 |
---|---|
Molecular Formula |
C7H11F |
Molecular Weight |
114.16 g/mol |
IUPAC Name |
7-fluorohept-1-yne |
InChI |
InChI=1S/C7H11F/c1-2-3-4-5-6-7-8/h1H,3-7H2 |
InChI Key |
RIUFVBVJZNDZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCF |
Origin of Product |
United States |
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